3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone is a useful research compound. Its molecular formula is C25H27NO3 and its molecular weight is 389.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Networks
The study of supramolecular networks in related compounds, such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its 9-chloro analogue, showcases the impact of substituent variation on intermolecular interaction patterns and crystal symmetry. This research emphasizes the significance of minor modifications in molecular scaffolds on the formation of complex supramolecular architectures, which are crucial for designing materials with specific properties (Rajalakshmi et al., 2012).
Rotation Barriers and Ionic Hydrogenation
Research on aryl- and heteroaryldi(1-adamantyl)methyl systems explores the rotation barriers and ionic hydrogenation of heteroaryldi(1-adamantyl)methanols. This study provides insights into the synthesis and behavior of adamantyl-substituted compounds under various conditions, contributing to the understanding of their stability and reactivity (Lomas et al., 1999).
Synthesis of Trifluoromethyl-substituted Compounds
An efficient approach for the regioselective synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles highlights the versatility of related scaffolds in synthesizing compounds with potential applications in medicinal chemistry and material science. The described methodology showcases the potential for creating a variety of functionalized molecules through strategic modifications (Bonacorso et al., 2017).
Photo-Reorganization and Green Synthesis
The photo-reorganization of certain chromen-4-ones into angular pentacyclic compounds without the use of specific and toxic reagents represents a green and convenient synthesis method. This approach underscores the importance of photochemistry in developing environmentally friendly synthesis routes for complex organic structures (Dalal et al., 2017).
Theoretical and Spectroscopic Analysis
Studies on novel heteroannulated chromone derivatives, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, utilize DFT calculations, electronic structure analysis, and spectroscopic methods to explore their properties. These analyses contribute to the understanding of the electronic and optical properties of chromone-based compounds, which is essential for their application in various technological fields (Halim & Ibrahim, 2017).
Properties
IUPAC Name |
1-adamantyl(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-24(25-10-15-7-16(11-25)9-17(8-15)12-25)26-23-19(14-29-26)13-28-21-6-5-18-3-1-2-4-20(18)22(21)23/h1-6,15-17,19,23H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLDOGSQQOTPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C5C(COC6=C5C7=CC=CC=C7C=C6)CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.